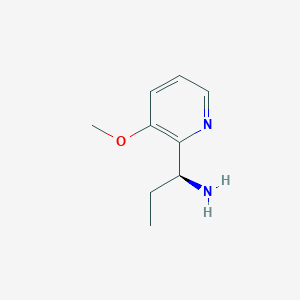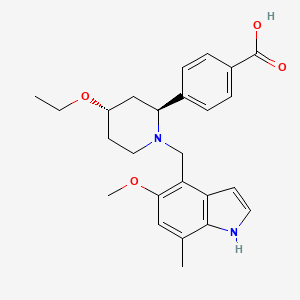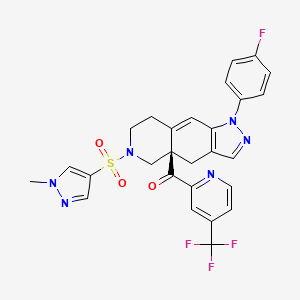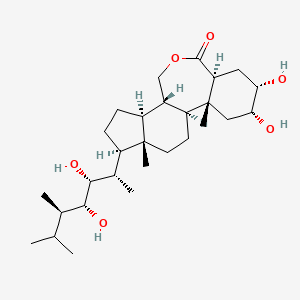
(S)-1-(3-Methoxypyridin-2-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-Methoxypyridin-2-yl)propan-1-amine is a chiral amine compound with a methoxy group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methoxypyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-methoxypyridine.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors for efficient and scalable synthesis.
Purification: Employing crystallization or chromatography techniques to achieve high purity.
化学反应分析
Types of Reactions
(S)-1-(3-Methoxypyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Amine Derivatives: Formed through reduction processes.
Substituted Compounds: Produced via nucleophilic substitution.
科学研究应用
(S)-1-(3-Methoxypyridin-2-yl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of (S)-1-(3-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
相似化合物的比较
Similar Compounds
®-1-(3-Methoxypyridin-2-yl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
2-Methoxypyridine: A simpler analog lacking the chiral center and propanamine group.
3-Methoxypyridine: The parent compound without the amine and chiral center.
Uniqueness
(S)-1-(3-Methoxypyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
(1S)-1-(3-methoxypyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-7(10)9-8(12-2)5-4-6-11-9/h4-7H,3,10H2,1-2H3/t7-/m0/s1 |
InChI 键 |
WGDNOWFNQNOVSB-ZETCQYMHSA-N |
手性 SMILES |
CC[C@@H](C1=C(C=CC=N1)OC)N |
规范 SMILES |
CCC(C1=C(C=CC=N1)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















